molecular formula C17H19NO4S B4769292 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide

Cat. No.: B4769292
M. Wt: 333.4 g/mol
InChI Key: IDONUTFSIMWEQD-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide is a complex organic compound characterized by the presence of a benzodioxole moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide typically involves several key steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Alkylation: The benzodioxole is then alkylated using an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The alkylated benzodioxole is reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-alkylated sulfonamides.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes. The benzodioxole moiety can interact with hydrophobic pockets of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity. This dual interaction can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide: Lacks the dimethyl groups, which may affect its binding affinity and specificity.

    N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dichlorobenzenesulfonamide: Contains chlorine atoms instead of methyl groups, potentially altering its reactivity and biological activity.

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide is unique due to the presence of both the benzodioxole and dimethylbenzenesulfonamide moieties, which confer specific chemical and biological properties. The combination of these groups can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11-4-7-17(12(2)8-11)23(19,20)18-13(3)14-5-6-15-16(9-14)22-10-21-15/h4-9,13,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDONUTFSIMWEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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